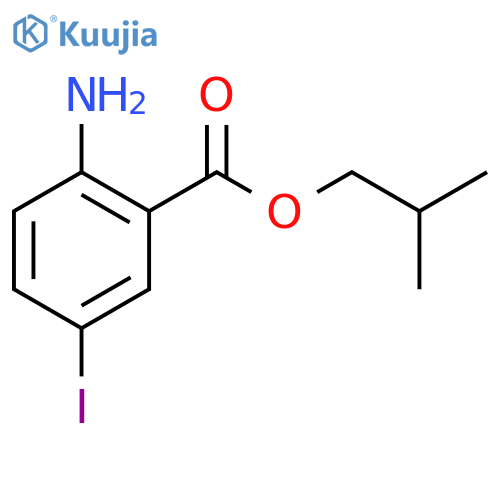

Cas no 1131605-42-9 (Isobutyl 2-amino-5-iodobenzoate)

Isobutyl 2-amino-5-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Isobutyl 2-amino-5-iodobenzoate

- 2-methylpropyl 2-amino-5-iodobenzoate

- A802851

- DB-060387

- 2-amino-5-iodobenzoic acid 2-methylpropyl ester

- 1131605-42-9

- AKOS009166942

- SB82727

- DTXSID40661114

- isobutyl 2-amino-5-iodo-benzoate

- Isobutyl2-amino-5-iodobenzoate

-

- インチ: InChI=1S/C11H14INO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3

- InChIKey: SKRPMRYFGQHYFO-UHFFFAOYSA-N

- ほほえんだ: CC(C)COC(=O)C1=C(C=CC(=C1)I)N

計算された属性

- せいみつぶんしりょう: 319.00693g/mol

- どういたいしつりょう: 319.00693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

Isobutyl 2-amino-5-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019098266-1g |

Isobutyl 2-amino-5-iodobenzoate |

1131605-42-9 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Ambeed | A144492-1g |

Isobutyl 2-amino-5-iodobenzoate |

1131605-42-9 | 95+% | 1g |

$198.0 | 2024-04-26 | |

| Crysdot LLC | CD12179317-5g |

Isobutyl 2-amino-5-iodobenzoate |

1131605-42-9 | 95+% | 5g |

$749 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757693-1g |

Isobutyl 2-amino-5-iodobenzoate |

1131605-42-9 | 98% | 1g |

¥1801.00 | 2024-08-09 |

Isobutyl 2-amino-5-iodobenzoate 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

Isobutyl 2-amino-5-iodobenzoateに関する追加情報

Isobutyl 2-amino-5-iodobenzoate (CAS No. 1131605-42-9): An Overview and Recent Developments

Isobutyl 2-amino-5-iodobenzoate (CAS No. 1131605-42-9) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique chemical structure, which includes an isobutyl ester group, an amino group, and an iodine substituent on the benzene ring. These functional groups contribute to its diverse reactivity and potential utility in various chemical processes.

The synthesis of Isobutyl 2-amino-5-iodobenzoate typically involves a multi-step process, starting with the preparation of 2-amino-5-iodobenzoic acid. This intermediate can be synthesized through the iodination of 2-aminobenzoic acid followed by esterification with isobutyl alcohol. The resulting compound is a white crystalline solid with a melting point of approximately 105°C. The purity and yield of the final product can be optimized by carefully controlling reaction conditions such as temperature, pressure, and catalyst selection.

In the realm of medicinal chemistry, Isobutyl 2-amino-5-iodobenzoate has garnered attention due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of chronic inflammatory conditions such as arthritis and asthma.

Beyond medicinal applications, Isobutyl 2-amino-5-iodobenzoate has also found utility in materials science. Its iodine substituent makes it an excellent precursor for the synthesis of organometallic compounds and coordination complexes. These materials are often used in catalysis, photovoltaics, and electronic devices. A notable example is the use of Isobutyl 2-amino-5-iodobenzoate-derived ligands in the preparation of metal-organic frameworks (MOFs), which have shown exceptional performance in gas storage and separation applications.

The physical properties of Isobutyl 2-amino-5-iodobenzoate, such as solubility and stability, are crucial for its practical applications. It is generally soluble in common organic solvents like dichloromethane, ethanol, and dimethylformamide (DMF). However, its solubility in water is limited due to the presence of hydrophobic groups such as the isobutyl ester. This property can be advantageous in certain reactions where phase transfer catalysis is required.

The safety profile of Isobutyl 2-amino-5-iodobenzoate has been extensively studied to ensure its safe handling and use in laboratory settings. It is important to note that while this compound is not classified as a hazardous material under current regulations, appropriate personal protective equipment (PPE) should always be used when handling it to prevent skin contact and inhalation.

In conclusion, Isobutyl 2-amino-5-iodobenzoate (CAS No. 1131605-42-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and favorable physical properties make it a valuable reagent for researchers and industry professionals alike. Ongoing research continues to uncover new uses and potential improvements for this compound, further solidifying its importance in the scientific community.

1131605-42-9 (Isobutyl 2-amino-5-iodobenzoate) 関連製品

- 268568-11-2(Ethyl 2-amino-5-iodobenzoate)

- 1131605-45-2(Benzyl 2-amino-5-iodobenzoate)

- 912575-12-3(Ethyl 2-amino-5-iodobenzoate)

- 77317-55-6(Methyl 2-amino-5-iodobenzoate)

- 668261-27-6(tert-Butyl 2-amino-5-iodobenzoate)

- 1131605-38-3(Butyl 2-amino-5-iodobenzoate)

- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)

- 2172571-26-3(5-(difluoromethyl)-1-(3-methylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1219949-50-4(3-Piperidinylisonicotinate Hydrochloride)

- 182482-25-3(2,4,6-Trifluorophenylboronic acid)